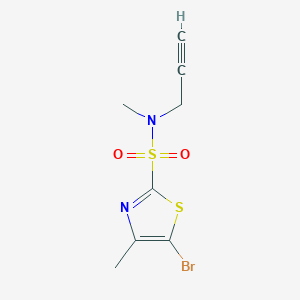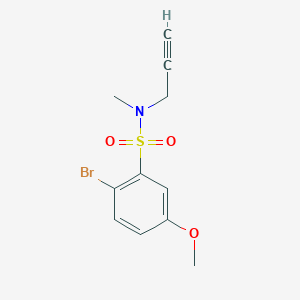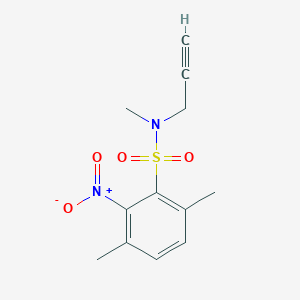
5-bromo-N,4-dimethyl-N-prop-2-ynyl-1,3-thiazole-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N,4-dimethyl-N-prop-2-ynyl-1,3-thiazole-2-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a sulfonamide derivative that possesses a thiazole ring and a prop-2-ynyl group, making it a unique and valuable compound for various medical applications.
Mechanism of Action
The exact mechanism of action of 5-bromo-N,4-dimethyl-N-prop-2-ynyl-1,3-thiazole-2-sulfonamide is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes and proteins involved in various biological processes. This inhibition leads to the suppression of cell growth and proliferation, making it a potential candidate for the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has a significant impact on various biochemical and physiological processes. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of bacteria and fungi, and reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One major advantage of using 5-bromo-N,4-dimethyl-N-prop-2-ynyl-1,3-thiazole-2-sulfonamide in lab experiments is its ability to selectively target specific enzymes and proteins. This specificity allows for more precise research and development of potential treatments for various diseases. However, the compound's limited solubility in water can pose a challenge in some lab experiments.
Future Directions
There are many potential future directions for the research and development of 5-bromo-N,4-dimethyl-N-prop-2-ynyl-1,3-thiazole-2-sulfonamide. Some of these directions include:
1. Further investigation into the compound's potential use in the treatment of Alzheimer's disease.
2. Studying the compound's effects on different types of cancer cells and identifying potential treatment options.
3. Developing new synthesis methods for the compound to improve its solubility and increase its potential applications.
4. Investigating the compound's potential use in the treatment of bacterial and fungal infections.
5. Studying the compound's effects on various physiological processes and identifying potential therapeutic applications.
Synthesis Methods
The synthesis of 5-bromo-N,4-dimethyl-N-prop-2-ynyl-1,3-thiazole-2-sulfonamide involves the reaction of 5-bromo-2-chlorothiazole with propargylamine in the presence of a base, followed by the reaction with dimethylsulfamoyl chloride. The resulting compound is then purified using column chromatography to obtain the final product.
Scientific Research Applications
5-bromo-N,4-dimethyl-N-prop-2-ynyl-1,3-thiazole-2-sulfonamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have antimicrobial, antifungal, and antitumor properties. The compound has also been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
Properties
IUPAC Name |
5-bromo-N,4-dimethyl-N-prop-2-ynyl-1,3-thiazole-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2S2/c1-4-5-11(3)15(12,13)8-10-6(2)7(9)14-8/h1H,5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISGCHXZQDIPJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)S(=O)(=O)N(C)CC#C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1H-benzimidazol-2-yl)propyl]-2,2-dimethylpyrrolidine-1-carboxamide](/img/structure/B7678323.png)
![3-(methoxymethyl)-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B7678329.png)
![N-[1-[3-(2-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydroxypropyl]cyclopropanecarboxamide](/img/structure/B7678343.png)




![2-[3-(2-Cyclopentylethoxy)phenyl]acetamide](/img/structure/B7678380.png)

![Propyl 4-(6-azaspiro[2.5]octane-2-carbonylamino)benzoate;hydrochloride](/img/structure/B7678394.png)
![3-(3-methylimidazol-4-yl)-N-[1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)cyclopentyl]propanamide](/img/structure/B7678406.png)
![1-[2-(3-Bromo-5-fluorophenoxy)ethyl]-1,2,4-triazole](/img/structure/B7678412.png)

